Magnesium,(e)-but-2-enedioate
Description
Nomenclature and Precise Chemical Identity within Coordination Chemistry
In the realm of coordination chemistry, Magnesium, (E)-but-2-enedioate is identified as a magnesium carboxylate. researchgate.net The magnesium ion (Mg²⁺) acts as the central metal cation, while the fumarate (B1241708) dianion, derived from (E)-but-2-enedioic acid (fumaric acid), serves as the ligand. nih.gov The "(E)" designation in the nomenclature specifies the trans isomer of the but-2-enedioate, where the carboxyl groups are on opposite sides of the carbon-carbon double bond. This stereochemistry is a crucial determinant of the coordination polymer's final structure.
The coordination between the magnesium cation and the carboxylate groups of the fumarate ligand can result in various structural motifs, from simple ionic salts to more complex coordination polymers. Magnesium, being an alkaline earth metal, typically forms octahedral coordination complexes, often involving water molecules in its coordination sphere. researchgate.netresearchgate.netwikipedia.org The nature of these interactions and the resulting crystal packing are fundamental areas of investigation in inorganic and solid-state chemistry.
Table 1: Chemical Identity of Magnesium, (E)-but-2-enedioate
| Property | Value |
| IUPAC Name | magnesium;(E)-but-2-enedioate nih.gov |
| Molecular Formula | C₄H₂MgO₄ nih.gov |
| CAS Number | 7704-71-4 nih.gov |
| Molecular Weight | 138.361 g/mol molbase.com |
| InChI Key | QUIOHQITLKCGNW-TYYBGVCCSA-L nih.gov |
Historical Trajectory of Fundamental Chemical Research on Metal Carboxylates and Fumarates
The study of metal carboxylates has a long history, dating back to the 19th century with early investigations into metal salts by scientists like Justus von Liebig. ontosight.ai The recognition of their lubricating properties can be traced back even further. wits.ac.za Over the past two centuries, research into metal carboxylates has evolved significantly, driven by their diverse applications. ontosight.ai Initially, much of the focus was on their use as paint driers and waterproofing agents. wits.ac.za
In more recent decades, the field has expanded to include their role as precursors for catalysts, and their application in supramolecular chemistry. wits.ac.zaresearchgate.net The ability of carboxylate ligands to bridge metal centers has led to the development of metal-organic frameworks (MOFs), a class of porous materials with extensive applications. lbl.gov While the coordination chemistry of many metal carboxylates is well-established, there has been a growing interest in systematically studying these compounds to understand structure-property relationships. wits.ac.zaresearchgate.net
Current Academic Relevance and Identified Research Gaps in Inorganic and Solid-State Chemistry
The current academic relevance of Magnesium, (E)-but-2-enedioate lies primarily in its role as a component of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netlbl.gov Researchers are actively exploring the synthesis of novel magnesium-based MOFs for applications in gas storage, separation, and catalysis. The structure of these materials is of fundamental importance, as it dictates their physical and chemical properties.
However, a comprehensive review of the literature reveals certain research gaps. While the coordination chemistry of magnesium with various bio-relevant ligands has been explored, a detailed and systematic investigation into the solid-state structures of simple magnesium carboxylates, including the fumarate, is less common. researchgate.netnih.gov There is a need for more in-depth studies on the thermal decomposition behavior of magnesium fumarate and its correlation with its crystal structure. researchgate.netwits.ac.za Such studies would provide valuable insights for the rational design of new materials with tailored properties.
Interdisciplinary Connections within Materials Science, Theoretical Chemistry, and Analytical Chemistry
The study of Magnesium, (E)-but-2-enedioate extends beyond traditional inorganic chemistry, forging strong connections with several other scientific disciplines.
Materials Science: In materials science, magnesium fumarate is investigated as a component of lightweight and porous materials. researchgate.net For instance, aluminum fumarate has been used to create metal-organic frameworks for lithium-ion batteries. lbl.gov The thermal decomposition of metal carboxylates to form metal oxide nanomaterials is another significant area of research. wisdomlib.org The low density and high reactivity of magnesium make it an attractive element for developing novel materials. wikipedia.orgresearchgate.net
Theoretical Chemistry: Computational methods, such as density functional theory (DFT), are employed to study the energetic and structural properties of magnesium-containing clusters and materials. rsc.org These theoretical studies can predict the stability of different structural arrangements and provide insights into the electronic properties of materials like magnesium diboride, a known superconductor. rsc.orgelsevierpure.com
Analytical Chemistry: A variety of analytical techniques are crucial for the characterization of Magnesium, (E)-but-2-enedioate and its derivatives. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, thermal analysis (TG/DTA), and X-ray diffraction are used to determine the structure, composition, and thermal stability of these compounds. researchgate.netwits.ac.za These analytical methods are essential for quality control and for understanding the relationship between the structure and properties of the material. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H2MgO4 |
|---|---|
Molecular Weight |
138.36 g/mol |
IUPAC Name |
magnesium;but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
QUIOHQITLKCGNW-UHFFFAOYSA-L |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Techniques for Magnesium, E but 2 Enedioate
Direct Synthesis Approaches
Direct synthesis methods provide the most straightforward routes to obtaining Magnesium, (E)-but-2-enedioate. These techniques involve the direct reaction of magnesium precursors with (E)-but-2-enedioic acid (fumaric acid) or its salts.
Solution-Phase Precipitation and Crystallization
Solution-phase synthesis is a widely employed method for producing high-purity Magnesium, (E)-but-2-enedioate. This technique typically involves the reaction of a magnesium salt or base with fumaric acid in a suitable solvent, followed by precipitation and crystallization of the desired product.
A common approach involves the reaction of magnesium carbonate or magnesium hydroxide (B78521) with fumaric acid in an aqueous solution. google.com The reaction is typically carried out at elevated temperatures, ranging from 80-100 °C, to enhance reaction kinetics and solubility. google.com Following the reaction, the solution is filtered and concentrated. The product, Magnesium, (E)-but-2-enedioate, then crystallizes upon cooling. google.com The final product is collected by filtration and dried to remove residual moisture. google.com The yield and purity of the product can be influenced by factors such as the ratio of reactants, reaction temperature, and concentration of the solution. google.com For instance, a specific patent details that using a mass ratio of fumaric acid to magnesium carbonate between 1:0.72 and 1:0.85 can lead to high-purity magnesium fumarate (B1241708) with reduced by-products. google.com
The general steps for this process are:
Dissolving a magnesium source (e.g., magnesium carbonate, magnesium hydroxide) in a solvent, typically water. google.com
Slowly adding fumaric acid to the solution. google.com
Heating the mixture to facilitate the reaction. google.com
Filtering the hot solution to remove any unreacted materials or impurities. google.com
Concentrating the filtrate and allowing it to cool to induce crystallization. google.com
Collecting the crystals by filtration and drying them. google.com
Below is a table summarizing example reaction conditions from a patented method. google.com
| Parameter | Value |
| Magnesium Source | Magnesium Carbonate or Magnesium Hydroxide |
| Fumaric Acid to Magnesium Carbonate Mass Ratio | 1:0.72 to 1:0.85 |
| Solvent | Water |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 1-3 hours |
| Crystallization Temperature | 0-5 °C |
| Drying Temperature | 120-150 °C |
| Drying Time | 0.5-2 hours |
This interactive table summarizes typical parameters for the solution-phase synthesis of Magnesium, (E)-but-2-enedioate.
Solvothermal and Hydrothermal Synthesis
Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials, including metal-organic frameworks (MOFs) based on Magnesium, (E)-but-2-enedioate. These methods involve carrying out the synthesis in a closed system, such as an autoclave, at temperatures above the boiling point of the solvent. unisalento.it
Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis can employ a variety of organic solvents or solvent mixtures. unisalento.itanalis.com.my These techniques can produce materials with unique properties, such as high crystallinity and controlled morphology. unisalento.it For magnesium-based compounds, a mixture of water and N,N-dimethylformamide (DMF) has been shown to be effective in promoting coordination between the magnesium ions and the organic linkers. analis.com.my
The synthesis of magnesium dicarboxylate complexes, a class of compounds that includes magnesium fumarate, has been successfully achieved using hydrothermal methods. unnes.ac.id The process involves heating a mixture of a magnesium salt and the dicarboxylic acid in water within a sealed Teflon-lined autoclave. unnes.ac.id The pH of the reaction mixture can also play a crucial role in determining the final structure of the product. unnes.ac.id
Key features of solvothermal/hydrothermal synthesis include:
Use of a closed reaction vessel (autoclave). unisalento.it
Elevated temperatures and pressures. unisalento.it
Ability to control crystal growth and morphology. unisalento.it
Effectiveness in producing highly crystalline products. analis.com.my
Solid-State Reaction Pathways
Solid-state synthesis involves the reaction of starting materials in the absence of a solvent. These methods are often driven by mechanical energy (mechanochemistry) or thermal energy.
Mechanochemical methods, such as ball milling and grinding, utilize mechanical force to initiate chemical reactions. nih.gov This approach is considered a greener alternative for the synthesis of MOFs as it minimizes or eliminates the need for solvents and can significantly shorten reaction times. nih.gov Resonant Acoustic Mixing (RAM) is a novel mechanochemical technique that uses acoustic waves to blend powders efficiently, enabling the solvent-free production of fumarate-based MOFs at room temperature and atmospheric pressure. nih.gov This method has been used to successfully synthesize iron fumarate and has been proposed for other fumarate-based MOFs. nih.gov
Thermal solid-state synthesis, or the 'melt' method, involves heating a mixture of the solid reactants to a temperature where they react to form the product. This has been used for the synthesis of other magnesium carboxylates, such as magnesium stearate (B1226849), by combining magnesium hydroxide with the molten carboxylic acids. researchgate.net
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of Magnesium, (E)-but-2-enedioate is gaining increasing attention. The goal is to develop more environmentally benign and sustainable processes.
Solvent-Free Methods
Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce the environmental impact associated with solvent use and disposal. As mentioned previously, mechanochemical methods like Resonant Acoustic Mixing (RAM) offer a promising route for the solvent-free synthesis of fumarate-based MOFs. nih.gov This technique avoids the use of large quantities of potentially hazardous solvents, making the process inherently cleaner. nih.gov Another approach is liquid-assisted grinding (LAG), where a very small amount of liquid is added to facilitate the reaction, falling between neat grinding and solution-based synthesis. nih.gov
Reduced Energy Consumption Routes
Minimizing energy consumption is another key principle of green chemistry. Traditional synthesis methods often require high temperatures and long reaction times, leading to significant energy usage. google.comanalis.com.my
Mechanochemical methods like RAM offer substantial energy savings over conventional solvothermal techniques because they are conducted at room temperature and atmospheric pressure, eliminating the need for heating. nih.gov The reaction times are also often much shorter. nih.gov Furthermore, research into solvothermal methods is also exploring ways to reduce energy consumption by lowering reaction temperatures and shortening reaction times. analis.com.my
Control over Crystallinity and Morphology
The precise control over the crystalline phase, size, and shape of magnesium fumarate particles is critical for its application in various fields. The morphology and crystallinity of the final product are intrinsically linked to the nucleation and growth processes during its synthesis. Advanced synthetic strategies, such as template-assisted synthesis and surfactant-mediated growth, offer powerful tools to direct these processes and achieve desired material characteristics.
Template-Assisted Synthesis
Template-assisted synthesis is a versatile method for controlling the morphology and dimensionality of materials by introducing a pre-designed template into the reaction system. The template acts as a scaffold, guiding the nucleation and growth of the target material into a specific architecture. This technique can be broadly categorized into hard and soft templating methods.
Hard Templating: This approach utilizes rigid, pre-formed structures with well-defined pores and channels, such as porous anodic aluminum oxide (AAO) or mesoporous silica (B1680970) (e.g., SBA-15, MCM-41), to direct the synthesis. frontiersin.orgnih.govfrontiersin.org The magnesium and fumarate precursors would infiltrate the pores of the template, and subsequent crystallization would result in the formation of magnesium fumarate replicas of the template's structure, such as nanowires, nanorods, or other ordered assemblies. frontiersin.orgnih.gov After the synthesis, the template is typically removed through a selective etching process, leaving behind the desired magnesium fumarate nanostructures. The dimensions and periodicity of the resulting material are directly dictated by the pore size and arrangement of the hard template. frontiersin.org
Soft Templating: In contrast, soft templating employs self-assembling molecules, such as block copolymers or surfactants, which form dynamic structures like micelles or liquid crystal phases in solution. royalsocietypublishing.orgnih.govresearchgate.netrsc.org These self-assembled structures then serve as the template for the nucleation and growth of the inorganic material. For instance, the hydrophilic parts of a surfactant micelle can interact with the magnesium ions, directing the formation of magnesium fumarate around the micellar structure. researchgate.net The flexibility and dynamic nature of soft templates allow for the creation of a wider range of morphologies, including spherical particles, and hierarchical porous structures. royalsocietypublishing.orgnih.gov The final morphology is influenced by the type of soft template used, its concentration, and the reaction conditions. nih.gov
The table below summarizes the potential influence of different templating approaches on the morphology of Magnesium, (E)-but-2-enedioate.
| Template Type | Template Example(s) | Expected Morphology of Magnesium, (E)-but-2-enedioate | Key Principle |
| Hard Template | Porous Anodic Alumina (AAO), Mesoporous Silica (SBA-15) | Nanowires, Nanorods, Ordered Arrays | Confinement of crystal growth within the rigid pores of the template. frontiersin.orgnih.gov |
| Soft Template | Block Copolymers (e.g., Pluronic P123), Cationic Surfactants (e.g., CTAB) | Nanoparticles, Mesoporous Structures, Spherical Aggregates | Self-assembly of template molecules directs the nucleation and growth of the material. royalsocietypublishing.orgresearchgate.net |
Surfactant-Mediated Growth
Surfactant-mediated growth is a powerful technique to control the size, shape, and crystallinity of particles by introducing surface-active agents (surfactants) during the crystallization process. Surfactants can influence crystal growth through several mechanisms, including altering the surface tension of the solution, adsorbing onto specific crystal faces to inhibit or promote growth in certain directions, and stabilizing nascent crystals to prevent aggregation. nih.gov The choice of surfactant—anionic, cationic, or non-ionic—plays a crucial role in determining the final morphology of the magnesium fumarate crystals.
Anionic Surfactants: Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), possess a negatively charged head group. researchgate.netmdpi.com In the crystallization of magnesium fumarate, these surfactants can interact with the positively charged magnesium ions at the crystal surface. This interaction can passivate certain crystal faces, slowing their growth and leading to the development of specific crystal habits. researchgate.net For example, the preferential adsorption of an anionic surfactant on a particular crystallographic plane can lead to the formation of elongated or plate-like crystals. The effect is highly dependent on the surfactant concentration relative to its critical micelle concentration (CMC). researchgate.netresearchgate.net
Non-ionic Surfactants: Non-ionic surfactants, such as polyethylene (B3416737) glycol (PEG) or Tween series, lack a charged head group. nih.gov Their interaction with the crystal surface is typically weaker and based on weaker forces like hydrogen bonding or van der Waals interactions. nih.gov In the synthesis of magnesium fumarate, non-ionic surfactants can still influence crystal morphology by modifying the solution properties and potentially being incorporated into the crystal lattice, which can introduce defects and alter growth patterns. nih.gov Their presence can lead to the formation of smaller, more uniform crystals by preventing aggregation.
The following table outlines the expected effects of different types of surfactants on the crystallization of Magnesium, (E)-but-2-enedioate.
| Surfactant Type | Example(s) | Potential Effect on Crystallinity and Morphology | Mechanism of Action |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Can promote the formation of specific crystal habits (e.g., elongated or plate-like) by selectively adsorbing onto crystal faces rich in magnesium ions. researchgate.net | Electrostatic interaction between the anionic head group and surface Mg²⁺ ions, leading to growth inhibition on specific crystallographic planes. researchgate.net |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | May lead to changes in crystal habit by interacting with fumarate-rich crystal faces. Can also increase supersaturation, affecting nucleation. nih.govacs.org | Adsorption onto negatively charged surface sites (fumarate groups), altering relative growth rates of different crystal faces. acs.org |
| Non-ionic | Polyethylene Glycol (PEG), Tween 80 | Can result in smaller, more uniform crystals by preventing aggregation and modifying the growth environment. nih.govnih.gov | Adsorption via weaker interactions, modifying surface energy and sterically hindering crystal aggregation. nih.govnih.gov |
Advanced Structural Elucidation and Solid State Characterization
X-ray Diffraction Studies
X-ray diffraction (XRD) is a cornerstone technique for the characterization of crystalline materials. It relies on the principle of elastic scattering of X-rays by the electron clouds of atoms in a periodic lattice. The resulting diffraction pattern is unique to a specific crystalline structure, serving as a fingerprint for the material.
The foundational data from an SCXRD experiment is the determination of the unit cell and its symmetry. The unit cell is the smallest repeating unit of a crystal lattice. Its dimensions are described by the lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). The arrangement of symmetry elements within the unit cell defines one of the 230 possible space groups. This information is crucial as it describes the fundamental symmetry of the crystal structure. For a metal-organic compound like magnesium fumarate (B1241708), the crystal system could range from triclinic (lowest symmetry) to cubic (highest symmetry), depending on the packing of the magnesium and fumarate ions.
Table 1: Illustrative Unit Cell Parameters and Space Group Data for a Hypothetical Magnesium Carboxylate Compound This table is an example of data obtained from an SCXRD experiment and does not represent published data for Magnesium,(e)-but-2-enedioate.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.324 |
| b (Å) | 12.597 |
| c (Å) | 6.211 |
| α (°) | 90 |
| β (°) | 107.14 |
| γ (°) | 90 |
| Volume (ų) | 697.5 |
| Z (Formula units/cell) | 2 |
The magnesium(II) ion (Mg²⁺) typically exhibits a preference for an octahedral coordination geometry, bonding to six ligands. In the case of this compound, the ligands are the carboxylate oxygen atoms of the fumarate dianion and potentially water molecules if it exists as a hydrate (B1144303). The fumarate ion can act as a bridging ligand, connecting multiple Mg²⁺ centers to form a one-, two-, or three-dimensional coordination polymer. nih.govnih.gov The coordination environment involves the Mg-O bond lengths and the O-Mg-O bond angles, which define the geometry of the coordination polyhedron. In similar magnesium carboxylate structures, Mg-O bond lengths are typically in the range of 2.0 to 2.2 Å. nih.gov The fumarate ligand could coordinate in a monodentate fashion (using only one oxygen from a carboxylate group), or a bidentate fashion (using both oxygens of a carboxylate group or one oxygen from each of the two carboxylate groups).
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is instrumental for identifying the crystalline phases present in a bulk sample and assessing its purity. nih.govnih.gov The sample is exposed to a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the material's crystal structure. For this compound, which is often supplied as a white powder, PXRD would be the primary method to confirm its identity and ensure the absence of crystalline impurities, such as unreacted starting materials (e.g., fumaric acid or a magnesium salt). laboratorynotes.comresearchgate.net
Table 2: Representative Powder X-ray Diffraction Peak List for a Crystalline Organic Salt This table is an example of data obtained from a PXRD experiment and does not represent published data for this compound.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 65 |
| 30.5 | 2.93 | 50 |
Rietveld refinement is a powerful analytical method used to refine a theoretical crystal structure model against an experimental powder diffraction pattern. researchgate.netresearchgate.netresearchgate.net It is a least-squares method that minimizes the difference between a calculated PXRD pattern (based on the structural model) and the observed data. nih.gov This technique can be used to extract detailed structural information from powder data, including precise lattice parameters, atomic positions, and site occupancy factors, especially when single crystals are not available. researchgate.netnih.gov For a sample of this compound, Rietveld refinement could confirm the crystal structure, provide highly accurate unit cell parameters, and quantify the proportions of any crystalline impurity phases present. researchgate.net The quality of the fit is typically judged by reliability factors (R-factors), such as the weighted-profile R-factor (Rwp).
Powder X-ray Diffraction (PXRD) for Phase Identification and Purity[3],[6],
Crystallite Size Determination
The determination of crystallite size is a critical aspect of solid-state characterization, providing insight into the microstructure of powdered materials like this compound. The primary technique for this analysis is X-ray diffraction (XRD) line broadening. uni.edu The fundamental principle is that smaller crystallite sizes lead to broader diffraction peaks, a relationship quantified by the Scherrer equation. uni.edu
The Scherrer equation is expressed as:
D = (K * λ) / (β * cos(θ))
Where:
D is the mean crystallite size.
K is the Scherrer constant, a dimensionless shape factor that typically has a value of about 0.9.
λ is the wavelength of the X-rays used.
β is the line broadening at half the maximum intensity (FWHM), after subtracting the instrumental line broadening, in radians.
θ is the Bragg angle (the angle of diffraction).
To accurately determine the crystallite size, the instrumental broadening must be subtracted from the observed peak width of the sample. crystalimpact.com This is achieved by measuring the diffraction pattern of a standard material with large, strain-free crystallites, such as Lanthanum Hexaboride (LaB₆), under identical experimental conditions. crystalimpact.com The pure diffraction broadening (β) caused by the sample's crystallite size is then isolated. crystalimpact.com For instance, studies on materials like magnesium oxide (MgO) have demonstrated that crystallite sizes can be reliably measured, ranging from under 30 angstroms to several thousand, with size increasing at higher heat treatments. uni.edu A similar methodical approach is applicable to this compound to control and characterize its nanocrystalline properties.
Interactive Table: Example Parameters for Crystallite Size Calculation using the Scherrer Equation
| Parameter | Symbol | Example Value | Unit | Description |
| Peak Position (2θ) | 2θ | 25.0 | Degrees | The angle at which the diffraction peak is centered. |
| Full Width at Half Maximum | FWHM | 0.25 | Degrees | The measured width of the diffraction peak at half its maximum intensity. |
| X-ray Wavelength | λ | 1.5418 | Ångströms (Å) | Wavelength of the Cu Kα radiation source, a common standard in XRD. |
| Shape Factor | K | 0.9 | Dimensionless | A constant related to the shape of the crystallites. |
| Calculated Crystallite Size | D | ~356 | Ångströms (Å) | The resulting average size of the crystallites. |
Polymorphism and Phase Transitions
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure or form. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. The study of polymorphism and phase transitions in magnesium salts is crucial for understanding their stability and behavior under various conditions.
While specific studies on the polymorphism of this compound are not widely reported, research on analogous compounds like anhydrous magnesium sulfate (B86663) (MgSO₄) provides a robust theoretical framework. nih.gov Density-functional theory (DFT) calculations have been effectively used to study the effects of pressure on the crystal structures of MgSO₄ polymorphs. nih.gov Such computational studies can predict the relative stability of different polymorphs and the pressures at which phase transitions occur. nih.gov For MgSO₄, calculations predicted pressure-induced phase transitions to new, previously unknown polymorphs (named δ-MgSO₄ and ε-MgSO₄) at pressures of 17.5 GPa and 35 GPa, respectively. nih.gov These predicted transitions were identified as first-order, suggesting they could be non-reversible, potentially allowing the new polymorphs to be recovered as metastable forms at ambient conditions. nih.gov
These methodologies are directly transferable to the study of this compound. High-pressure XRD and Raman spectroscopy experiments, coupled with theoretical DFT calculations, could be employed to explore its phase diagram. Such investigations would reveal potential new polymorphs and the thermodynamic conditions governing transitions between them, which could be critical for applications requiring specific solid-state forms.
Spectroscopic Investigations of Chemical Bonding and Structure
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the chemical bonding and molecular structure of this compound. It provides detailed information on the fumarate ligand and its coordination with the magnesium ion.
The vibrational spectrum of this compound is dominated by the characteristic modes of the fumarate ligand. The (e)-but-2-enedioate anion possesses several key vibrational motions that serve as spectroscopic markers. The coordination of the carboxylate groups to the magnesium ion significantly influences the frequencies of these vibrations compared to the free fumarate ion.
The most prominent bands are the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups. The positions of these bands and the separation between them (Δν) are diagnostic of the coordination mode of the carboxylate ligand. Other important vibrations include the C=C stretching of the alkene backbone, in-plane and out-of-plane C-H bending, and various C-C stretching and skeletal deformation modes.
Interactive Table: Typical Vibrational Mode Assignments for a Metal Fumarate Complex
| Wavenumber Range (cm⁻¹) | Assignment | Description |
| 1650 - 1550 | νₐₛ(COO⁻) | Asymmetric stretching of the carboxylate group. Its position is sensitive to the coordination environment. |
| 1630 - 1590 | ν(C=C) | Stretching of the carbon-carbon double bond in the fumarate backbone. |
| 1450 - 1380 | νₛ(COO⁻) | Symmetric stretching of the carboxylate group. |
| 1310 - 1290 | δ(C-H) | In-plane bending (scissoring) of the C-H bonds. |
| 980 - 960 | γ(C-H) | Out-of-plane bending (wagging) of the C-H bonds, characteristic of the trans configuration. |
Beyond the internal vibrations of the fumarate ligand, the direct vibrational modes between the magnesium cation and the oxygen atoms of the carboxylate groups offer a direct probe of the coordination bond. smu.edu These metal-ligand (Mg-O) vibrations are typically found in the far-infrared or low-frequency Raman region of the spectrum (generally below 400 cm⁻¹). rsc.org
The frequencies of these Mg-O stretching and bending modes are a "fingerprint" of the coordination polyhedron around the magnesium ion. rsc.org The strength of the Mg-O bond and the coordination geometry dictate the energy of these vibrations. For example, a study on magnesium glutamate (B1630785) complexes identified characteristic wagging and twisting modes of the O-Mg-O entity. scispace.com For this compound, where magnesium is typically octahedrally coordinated by oxygen atoms from water and fumarate ligands, the analysis of these low-frequency modes provides invaluable information about the local structure and the intrinsic strength of the metal-ligand bond. smu.edu
The presence of water molecules within the crystal lattice of this compound has a profound effect on its vibrational spectrum. Hydration influences both the ligand's internal modes and the metal-ligand vibrations by altering the local chemical environment and hydrogen bonding network. scispace.com
Systematic studies on other hydrated magnesium salts, such as magnesium sulfates, have shown a clear correlation between the degree of hydration and the position of vibrational bands. usgs.govwustl.edu A general trend observed is the shifting of anion vibrational bands to higher wavenumbers as the degree of hydration decreases. usgs.gov
Specifically for this compound, hydration would be expected to:
Introduce new vibrational bands: Broad bands corresponding to O-H stretching vibrations of water molecules typically appear in the 3500-3000 cm⁻¹ region of the IR and Raman spectra. Water bending vibrations (δ(H₂O)) are also observed around 1650-1600 cm⁻¹.
Shift Carboxylate Frequencies: The hydrogen bonding interactions between water molecules and the carboxylate oxygen atoms alter the νₐₛ(COO⁻) and νₛ(COO⁻) frequencies. Theoretical studies on hydrated magnesium glutamate, for example, show that calculated C=O stretching frequencies are shifted to lower values in the hydrated form compared to the isolated molecule. scispace.com
Alter Metal-Ligand Vibrations: Water molecules often participate directly in the coordination sphere of the magnesium ion. This changes the nature of the Mg-O bonds, which is reflected in the low-frequency vibrational modes. scispace.com
Therefore, IR and Raman spectroscopy can be used not only to confirm the presence of water of hydration but also to study the structural changes that occur during dehydration or hydration processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the local chemical environments of specific nuclei. In the context of this compound, solid-state NMR is particularly valuable for characterizing the structure and conformation in its solid form.
Solid-state ¹³C and ¹H NMR spectroscopy provides detailed information about the conformation of the (e)-but-2-enedioate ligand. The chemical shifts of the carbon and proton nuclei are highly sensitive to their local electronic environment, which is dictated by the molecule's geometry and intermolecular interactions.
In ¹³C solid-state NMR, the (e)-but-2-enedioate ligand is expected to show distinct resonances for its two different types of carbon atoms: the carboxylate carbons (-COO⁻) and the olefinic carbons (-CH=CH-). Due to the symmetry in the (e) or trans isomer, the two carboxylate carbons are chemically equivalent, as are the two olefinic carbons. This results in a simplified spectrum with two primary signals. docbrown.info The chemical shift for the olefinic carbons is typically found at a higher frequency (further downfield) compared to saturated carbons due to the presence of the π-electron system. docbrown.info Broadening of these peaks can often be attributed to anisotropic bulk magnetic susceptibility (ABMS), especially in crystalline organic solids. rsc.org
¹H solid-state NMR complements the ¹³C data. The protons attached to the double bond in the ligand will have a characteristic chemical shift. The resolution of proton spectra in the solid state can be enhanced by employing high magnetic fields and fast magic-angle spinning (MAS) rates, which help to reduce broadening from dipolar interactions and chemical shift anisotropy. rsc.orgethz.ch The correlation between ¹H and ¹³C signals can be established using two-dimensional heteronuclear correlation (HETCOR) experiments, which can further aid in assigning resonances and reducing spectral broadening. rsc.org
Table 1: Expected ¹³C NMR Chemical Shifts for the (e)-but-2-enedioate Ligand
| Carbon Type | Expected Chemical Shift (δ) in ppm | Rationale |
| Carboxylate (-COO⁻) | ~165-175 | The electronegative oxygen atoms deshield the carbon nucleus, shifting it downfield. |
| Olefinic (-CH=CH-) | ~125-135 | The sp² hybridized carbons of the double bond resonate in this characteristic region. docbrown.info |
Note: These are approximate values based on similar structures. Actual shifts depend on the specific crystalline environment and experimental conditions.
Characterizing the coordination environment of the magnesium ion is crucial for a complete structural understanding. ²⁵Mg solid-state NMR is a direct probe of the local environment around the magnesium centers. rsc.org However, ²⁵Mg is a quadrupolar nucleus (spin I = 5/2) with a low natural abundance (10.00%), which makes it a challenging nucleus to study. huji.ac.ilrsc.org
The ²⁵Mg NMR spectrum is dominated by the quadrupolar interaction, which arises from the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. rsc.org The magnitude of this interaction, described by the quadrupolar coupling constant (Cq), is highly sensitive to the symmetry of the magnesium ion's coordination sphere. huji.ac.il A more asymmetric or distorted coordination environment leads to a larger Cq value and a broader NMR signal. huji.ac.il
By analyzing the ²⁵Mg NMR lineshape, researchers can extract the Cq and the asymmetry parameter (ηQ), which provide quantitative details about the geometry of the MgOₓ coordination polyhedron. nih.gov Studies at very high magnetic fields (e.g., 21.1 T or higher) are often necessary to reduce the effects of the quadrupolar interaction and improve spectral resolution and sensitivity. rsc.org The observed chemical shifts for magnesium in diamagnetic compounds typically fall within a range of -15 to +25 ppm. rsc.org
Table 2: ²⁵Mg Solid-State NMR Parameters and Their Structural Interpretation
| NMR Parameter | Symbol | Information Provided |
| Quadrupolar Coupling Constant | Cq | Measures the strength of the quadrupolar interaction; sensitive to the distortion of the Mg coordination sphere from cubic symmetry. nih.gov |
| Asymmetry Parameter | ηQ | Describes the deviation of the Electric Field Gradient (EFG) from axial symmetry (0 ≤ ηQ ≤ 1). nih.gov |
| Isotropic Chemical Shift | δiso | Provides information about the electronic environment and coordination number of the magnesium ion. rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if applicable)
Ultraviolet-Visible (UV-Vis) spectroscopy can be applied to study the electronic transitions within the (e)-but-2-enedioate ligand. The chromophores responsible for UV absorption in this molecule are the carbon-carbon double bond (C=C) and the carboxylate groups (-COO⁻). libretexts.org
The primary electronic transitions expected for the (e)-but-2-enedioate anion are:
π → π* (pi to pi antibonding) transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is associated with the C=C double bond and the C=O part of the carboxylate group. These are typically high-intensity absorptions. youtube.com For conjugated systems, the wavelength of maximum absorption (λmax) shifts to longer wavelengths.
n → π* (n to pi antibonding) transition: This transition involves the excitation of an electron from a non-bonding orbital (n), specifically from the lone pairs on the oxygen atoms of the carboxylate groups, to a π* antibonding orbital. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions. youtube.com
The presence of the magnesium ion can subtly influence the electronic transitions of the ligand through coordination, potentially causing small shifts in the absorption maxima. For isolated, hydrated magnesium ions, electronic transitions are observed but are typically at higher energies than those of the organic ligand. nih.gov
Table 3: Potential Electronic Transitions in this compound
| Transition | Chromophore | Expected Wavelength Region |
| π → π | C=C, -COO⁻ | < 200-250 nm |
| n → π | -COO⁻ | ~250-300 nm |
Note: The exact λmax values depend on the solvent and the specific coordination environment in the solid state.
Mass Spectrometry for Molecular Weight and Composition Confirmation
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of this compound. The analysis would confirm the mass of the intact molecule and provide evidence of its constituent parts.
In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. For this compound (anhydrous formula C₄H₂MgO₄), the expected molecular weight is approximately 138.3 g/mol . nih.gov The analysis would aim to identify the molecular ion peak [M]⁺ or related species like [M-H]⁻. researchgate.net
A key feature in the mass spectrum would be the characteristic isotopic pattern of magnesium. Magnesium has three stable isotopes: ²⁴Mg (78.99% abundance), ²⁵Mg (10.00% abundance), and ²⁶Mg (11.01% abundance). nih.gov This results in a distinctive pattern of peaks for any magnesium-containing fragment, with signals at M, M+1, and M+2, confirming the presence of magnesium in the molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula.
Microscopic and Morphological Analysis
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a vital tool for characterizing the surface morphology, particle size, and crystal habit of solid this compound. SEM analysis provides high-resolution images of the sample's surface by scanning it with a focused beam of electrons.
The resulting micrographs can reveal detailed information about the material's physical form. For instance, studies on related magnesium compounds and metal fumarates show a variety of possible morphologies depending on the synthesis conditions. researchgate.netresearchgate.net The particles could appear as well-defined, plate-like crystals, irregular nanoparticles, or agglomerates of smaller crystallites. researchgate.netnih.gov
SEM analysis can elucidate:
Crystal Habit: The characteristic external shape of the crystals (e.g., plates, needles, blocks).
Particle Size and Distribution: Quantitative measurement of the dimensions of the individual particles.
Surface Texture: The presence of features like pores, cracks, or steps on the particle surfaces.
Agglomeration: The extent to which primary particles cluster together.
This morphological information is critical as it can influence the bulk properties of the material, such as its flowability, dissolution rate, and reactivity.
Thermal Analysis Techniques
Thermal analysis techniques are fundamental for characterizing the thermal stability, decomposition behavior, and phase transitions of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and complementary methods used for this purpose. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is particularly useful for determining the thermal stability of a compound, identifying the temperature ranges of decomposition, and quantifying the mass loss at each stage.
A TGA analysis of this compound would likely reveal:
Dehydration: If the compound is a hydrate, an initial mass loss corresponding to the loss of water molecules would be observed.
Decomposition of the Fumarate Ligand: At higher temperatures, the organic but-2-enedioate ligand would decompose. The mass loss associated with this step would correspond to the release of volatile products such as carbon dioxide and water.
Final Residue: The final product of the decomposition in an inert atmosphere would likely be magnesium oxide.
| Temperature Range | Event | Mass Loss (%) |
| < 200°C | Dehydration (if hydrated) | Variable |
| > 300°C | Decomposition of but-2-enedioate | Significant |
| > 500°C | Formation of final residue (e.g., MgO) | Stable |
Table 3: Hypothetical TGA decomposition stages for this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions. nih.gov
DSC analysis of metal-containing compounds can reveal a wealth of information. For instance, the DSC curve for zinc stearate (B1226849) shows a melting endotherm around 128°C. researchgate.net Studies on zinc stannate have identified endothermic peaks corresponding to dehydration and exothermic peaks related to phase transitions. mdpi.com In the case of iron(II) oxalate (B1200264) dihydrate, DSC can distinguish the endothermic dehydration from the subsequent decomposition steps. researchgate.net
For this compound, a DSC analysis would be expected to show:
Endothermic Peaks: Corresponding to dehydration, melting, and decomposition events.
Exothermic Peaks: Which could indicate crystallization or phase transitions to a more stable crystalline form.
By combining TGA and DSC data, a comprehensive thermal profile of this compound can be constructed, providing critical information about its stability and behavior at elevated temperatures.
| Thermal Event | Expected Observation |
| Dehydration | Endothermic peak |
| Melting | Sharp endothermic peak |
| Decomposition | Broad or sharp endothermic/exothermic peaks |
| Phase Transition | Endothermic or exothermic peak |
Table 4: Potential thermal events for this compound detectable by DSC.
Computational and Theoretical Chemistry of Magnesium, E but 2 Enedioate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic properties of molecules and materials. For magnesium-carboxylate complexes, including Magnesium, (E)-but-2-enedioate, DFT calculations provide a detailed understanding of structure, bonding, and reactivity. Studies on related magnesium-carboxylate complexes have often employed hybrid functionals, such as M05-2X, with basis sets like 6-311G** to accurately model the system's electronic structure and energetics. nih.gov
The electronic structure of magnesium-carboxylate complexes has been a subject of detailed DFT investigations. nih.gov These studies reveal that the interaction between the magnesium ion (Mg²⁺) and the carboxylate groups of the (E)-but-2-enedioate ligand is predominantly ionic. This is characterized as a closed-shell ionic interaction, which can be quantitatively assessed using topological analyses like the Atoms in Molecules (AIM) theory and the Electron Localization Function (ELF). nih.gov
The AIM theory analyzes the electron density to partition the molecule into atomic basins, allowing for the characterization of bond properties. For the Mg-O bond in these complexes, AIM analysis typically shows a low electron density and a positive Laplacian at the bond critical point, which are hallmarks of ionic bonding. nih.gov The ELF analysis maps the electron localization in the molecular space, providing a visual representation of bonding and lone pairs. In magnesium carboxylates, high ELF values are localized around the oxygen atoms, consistent with the ionic nature of the Mg-O bond. nih.gov
Table 1: Key DFT Methods for Bonding Analysis
| Analytical Method | Information Yielded | Typical Findings for Mg-Carboxylate Bonds |
| Atoms in Molecules (AIM) | Characterizes the nature of chemical bonds (ionic, covalent, etc.). | Low electron density and positive Laplacian at the Mg-O bond critical point, indicating ionic interaction. nih.gov |
| Electron Localization Function (ELF) | Maps the probability of finding an electron pair in a given region. | High electron localization around oxygen atoms, confirming charge separation and ionic character. nih.gov |
| Natural Bond Orbital (NBO) | Analyzes charge transfer and orbital interactions between atoms. | Significant charge transfer from the magnesium atom to the oxygen atoms of the carboxylate group. |
DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule through geometry optimization. This process systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface. For Magnesium, (E)-but-2-enedioate, this would involve establishing the precise bond lengths, bond angles, and dihedral angles for the fumarate (B1241708) ligand and defining the coordination geometry around the central magnesium ion.
Magnesium ions typically exhibit an octahedral coordination geometry in their complexes, often involving water molecules in addition to the primary ligand. nih.gov In a crystalline state, the (E)-but-2-enedioate ligand could act as a bridging ligand, connecting multiple Mg²⁺ centers to form a coordination polymer. DFT optimization would clarify the planarity of the but-2-enedioate backbone and the orientation of the carboxylate groups relative to the magnesium centers.
Table 2: Representative Optimized Geometrical Parameters (Hypothetical)
| Parameter | Description | Predicted Value Range (Å / Degrees) |
| Mg-O Bond Length | The distance between the magnesium ion and a coordinating oxygen atom. | 1.98 - 2.10 Å nih.gov |
| C=C Bond Length | The length of the central double bond in the but-2-enedioate ligand. | ~1.34 Å |
| C-C Bond Length | The length of the single bonds adjacent to the carboxylate groups. | ~1.49 Å |
| O-C-O Bond Angle | The angle within the carboxylate group. | ~125° |
| Mg-O-C Bond Angle | The angle defining the coordination of the carboxylate to the metal center. | 120 - 130° |
Note: This table is illustrative. Precise values would be obtained from a specific DFT calculation on Magnesium, (E)-but-2-enedioate.
Theoretical vibrational spectroscopy via DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be predicted. Each calculated frequency corresponds to a specific collective motion of the atoms, such as stretching, bending, or rocking.
For Magnesium, (E)-but-2-enedioate, these calculations would predict the characteristic vibrational frequencies for the C=C double bond stretch, the symmetric and asymmetric C-O stretches of the carboxylate groups, and the Mg-O stretching modes. These theoretical predictions are invaluable for assigning the absorption bands observed in experimental spectra to their underlying molecular motions. For instance, studies on similar carbonate compounds show that DFT can accurately predict vibrational modes and their intensities. mdpi.com
Table 3: Predicted Vibrational Frequencies and Their Assignments (Illustrative)
| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopic Activity |
| 3000 - 3100 | C-H Stretch | IR, Raman |
| 1600 - 1650 | C=C Stretch | Raman |
| 1550 - 1610 | Asymmetric COO⁻ Stretch | IR |
| 1380 - 1420 | Symmetric COO⁻ Stretch | IR |
| 300 - 500 | Mg-O Stretch and Lattice Modes | IR, Raman |
Note: The values in this table are representative and serve to illustrate the type of data generated by DFT calculations.
DFT calculations can provide crucial data on the stability of both the coordination complex and the extended crystal lattice. The interaction energy between the magnesium ion and the (E)-but-2-enedioate ligand can be calculated to quantify the strength of the coordination bond. Studies on related hydrated magnesium complexes have used interaction energy calculations to confirm the stability of the compounds. nih.gov
Furthermore, DFT is used to calculate the total electronic energy of a crystalline solid. By comparing the energies of different potential packing arrangements (polymorphs), the most thermodynamically stable crystal structure can be identified. The lattice energy, which is the energy required to separate the crystal into its constituent gaseous ions, is a fundamental measure of the stability of an ionic solid and can be derived from DFT calculations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular systems, allowing for the study of dynamic processes and the derivation of thermodynamic properties. By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of molecules, liquids, and crystals over time.
MD simulations are particularly well-suited for studying the dynamics of a crystal lattice. uc.edu For Magnesium, (E)-but-2-enedioate, an MD simulation would model a supercell of the crystal, tracking the positions and velocities of all atoms as a function of time. This allows for the direct observation of lattice vibrations (phonons) and how they propagate through the material.
These simulations can be used to study phenomena such as thermal expansion, phase transitions, and the mechanical properties of the crystal. By analyzing the atomic trajectories, one can compute properties like the mean square displacement of atoms, which relates to the thermal stability of the lattice. While specific MD studies on magnesium fumarate are not widely available, the methodology has been applied to other magnesium-containing minerals like forsterite and magnesite to understand their mechanical properties and behavior under varying temperature and pressure conditions. vt.edu MD simulations have also highlighted the important role of Mg²⁺ ions in long-range electrostatic interactions within complex systems. nih.gov
Intermolecular Interactions and Hydrogen Bond Dynamics
The solid-state structure and solution-phase behavior of magnesium fumarate are significantly governed by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. In hydrated forms of magnesium fumarate, water molecules act as crucial bridges, forming extensive hydrogen bond networks that stabilize the crystal lattice. The oxygen atoms of the fumarate carboxylate groups are primary hydrogen bond acceptors, while coordinated water molecules act as donors.
Molecular Dynamics (MD) simulations are a powerful tool for investigating these interactions. Studies on analogous systems, such as the maleate (B1232345) anion (the cis-isomer of fumarate) in aqueous solutions, reveal dynamic association processes leading to the formation of heterodimers and trimers. nih.gov The carboxylate groups are instrumental in this process, forming multiple strong intermolecular hydrogen bonds with a total enthalpy that can exceed 70 kJ/mol. nih.gov This indicates that the interaction between the dianion and surrounding species is highly favorable. nih.gov
In magnesium carboxylate complexes, the nature of hydrogen bonding can directly influence the coordination environment of the magnesium ion. For instance, a hydrogen bond to the oxygen atom coordinated directly to the Mg²⁺ ion can cause an elongation of the Mg-O bond, whereas a hydrogen bond to the carbonyl oxygen of the carboxylate group can lead to its shortening. nih.gov First-principles molecular dynamics simulations on hydrated magnesium ions show that water molecules in the first hydration shell are tightly bound, while those in the second shell exchange more rapidly, a process influenced by the presence of counterions. psu.edu These dynamic exchanges are fundamental to the processes of dissolution and crystallization.
Table 1: Key Intermolecular Interactions in Magnesium Fumarate Systems
| Interaction Type | Participating Groups | Significance |
| Ion-Dipole | Mg²⁺ ion and water molecules | Primary interaction in the hydration sphere of the magnesium ion. |
| Hydrogen Bond | Carboxylate Oxygen ↔ Water Hydrogen | Stabilizes the crystal lattice and mediates interactions in solution. nih.gov |
| Ionic Interaction | Mg²⁺ ion and Fumarate dianion | The primary electrostatic force holding the compound together. |
| van der Waals Forces | Between organic backbones | Contribute to the overall packing and stability of the crystal structure. tbzmed.ac.ir |
Quantum Chemical Modeling of Coordination Spheres
Quantum chemical modeling offers a detailed electronic-level understanding of the immediate environment, or coordination sphere, around the central magnesium ion. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to calculate the geometric and electronic structures of magnesium complexes. mdpi.comnih.gov These calculations can accurately predict bond lengths, bond angles, and the stability of different coordination geometries, such as tetrahedral or octahedral arrangements, which are common for magnesium. researchgate.net For magnesium fumarate, modeling focuses on the interaction between the Mg²⁺ ion and the oxygen atoms of the fumarate's carboxylate groups, as well as any coordinating solvent molecules like water.
Ligand Field Theory (LFT) is a highly successful model that combines principles from crystal field theory and molecular orbital theory to describe the electronic structure of coordination complexes. wikipedia.org It is most prominently applied to transition metal complexes, where it explains the splitting of d-orbital energies upon interaction with ligands, which in turn accounts for their characteristic magnetic properties and colors. britannica.comlibretexts.org
For Magnesium, (E)-but-2-enedioate, the central Mg²⁺ ion is a main-group metal with a d⁰ electron configuration (its electron configuration is [Ne]). Consequently, it lacks the partially filled d-orbitals that are the primary focus of traditional LFT analysis. nih.gov Therefore, LFT is not applied to magnesium complexes in the same way it is to transition metals.
However, the foundational principles of Molecular Orbital (MO) theory, from which LFT is derived, are used to describe the bonding in magnesium complexes. wikipedia.org The interaction between the Mg²⁺ ion and the fumarate ligand is described by the formation of sigma (σ) bonds. These bonds result from the overlap of filled orbitals on the carboxylate oxygen atoms with empty valence orbitals on the magnesium ion (the 3s and 3p orbitals). These interactions are primarily electrostatic but have a degree of covalent character. Quantum chemical calculations can model these molecular orbitals and their energy levels to provide a comprehensive picture of the bonding within the coordination sphere.
Charge distribution analysis is critical for quantifying the nature of chemical bonds within a compound. For magnesium compounds, a key question is the degree of ionicity in the bond between magnesium and its ligands. Experimental techniques, such as high-resolution X-ray diffraction, can be used to map the electron charge density throughout the crystal. tytlabs.co.jp From this density, the net atomic charges can be derived using methods like the Maximum Entropy Method (MEM). tytlabs.co.jp
Computational methods, particularly DFT, provide a theoretical means to analyze charge distribution through various population analysis schemes. The results of these analyses on magnesium-containing materials consistently show that magnesium exists in a highly ionized state, approaching its formal charge of +2. For example, charge density analysis of magnesium hydride (MgH₂) revealed an ionic charge of Mg¹⁹¹⁺. tytlabs.co.jp Similarly, analysis of magnesium-doped composites shows a significant accumulation of charge at the interface between magnesium and the substrate, which dictates the material's electronic properties. jksus.org
In Magnesium, (E)-but-2-enedioate, the bonding is predominantly ionic, characterized by a strong electrostatic attraction between the Mg²⁺ cation and the fumarate dianion. However, the Mg-O bond is not purely ionic and possesses some covalent character, which can be quantified by these charge analysis methods.
Table 2: Representative Calculated Ionic Charges of Magnesium in Different Chemical Environments
| Compound/System | Method | Calculated Mg Charge | Reference |
| **Magnesium Hydride (MgH₂) ** | Synchrotron X-ray Diffraction (MEM/Rietveld) | +1.91 | tytlabs.co.jp |
| Magnesium Oxide (MgO) | Theoretical Calculation | Positive surface charge | aps.org |
| Mg/Bentonite Composite | Charge Density Difference Analysis | Negative charge concentration at interface | jksus.org |
Predictive Modeling of Polymorphism and Co-crystallization
Computational modeling is an increasingly vital tool for predicting the solid-state forms of pharmaceutical and chemical compounds. This includes predicting the different possible crystal structures a single compound can adopt (polymorphism) and its ability to form multi-component crystals (co-crystals) with other molecules. tbzmed.ac.ir
Predictive models for polymorphism evaluate the thermodynamic stability of various hypothetical crystal packings. By calculating the lattice energy of different arrangements, researchers can identify which polymorphs are most likely to be stable and thus experimentally accessible.
The fumarate moiety in Magnesium, (E)-but-2-enedioate makes it a strong candidate for forming co-crystals. The two carboxylate groups are excellent hydrogen bond donors and acceptors, capable of forming robust and predictable intermolecular connections known as supramolecular synthons. tbzmed.ac.ir Computational approaches to predict co-crystallization often involve:
Database Mining: Searching crystallographic databases for known interaction patterns of the functional groups involved.
Molecular Complementarity Analysis: Assessing the geometric and energetic compatibility between magnesium fumarate and potential co-former molecules.
Lattice Energy Calculations: Comparing the stability of the potential co-crystal with the crystals of the individual components.
The formation of co-crystals can significantly alter the physicochemical properties of a material. oup.com For example, the successful formation of a nicotinamide–fumaric acid co-crystal highlights the utility of the fumaric acid backbone in crystal engineering. nih.gov Predictive modeling allows for the rational design of such co-crystals by screening potential co-formers in silico before undertaking experimental work. acs.org
Table 3: Computational Methods in Solid-Form Prediction
| Modeling Approach | Application | Key Principles |
| Polymorph Prediction | Identifies stable crystal structures of a single compound. | Compares lattice energies of computationally generated crystal packings. |
| Co-crystal Screening | Predicts the likelihood of forming a co-crystal with a given co-former. | Analyzes hydrogen bond propensity, molecular shape complementarity, and relative lattice stability. tbzmed.ac.iroup.com |
| Supramolecular Synthon Analysis | Rationalizes and designs crystal structures based on known interaction motifs. | Focuses on the energetic favorability of specific, recurring hydrogen bond patterns. tbzmed.ac.ir |
Coordination Chemistry and Complex Formation of Magnesium Fumarate
Ligand Properties of the (E)-but-2-enedioate Anion
The (E)-but-2-enedioate anion, derived from fumaric acid, is a versatile ligand in coordination chemistry. Its structure, featuring two carboxylate groups in a trans configuration, allows for a variety of binding interactions with metal ions like magnesium(II).
Chelating and Bridging Modes with Magnesium(II)
The carboxylate groups of the fumarate (B1241708) anion can coordinate with metal ions in several ways, including monodentate, bidentate chelating, and bridging modes. researchgate.netmdpi.com In the context of magnesium(II), the fumarate anion primarily acts as a bridging ligand, connecting multiple magnesium centers to form extended structures. nih.gov This bridging can occur in different fashions, such as syn-syn, syn-anti, and anti-anti configurations, leading to a diversity of architectures. researchgate.net While chelation, where both carboxylate groups bind to the same metal ion, is also possible, the rigid, linear nature of the fumarate ligand makes bridging a more common coordination mode in the formation of magnesium-based coordination polymers.
Influence of Steric and Electronic Factors
The coordination behavior of the fumarate anion is influenced by both steric and electronic factors. The planarity and rigidity of the carbon-carbon double bond in the fumarate backbone impose geometric constraints on the resulting coordination assemblies. Electronically, the delocalization of charge across the carboxylate groups affects the strength and nature of the metal-ligand bond. The presence of other ligands or solvent molecules in the coordination sphere of the magnesium(II) ion can also sterically hinder or electronically influence the binding of the fumarate anion, thereby directing the final structure of the complex. researchgate.netresearchgate.net
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of the fumarate anion to bridge magnesium(II) ions is fundamental to the formation of coordination polymers and metal-organic frameworks (MOFs). sci-hub.senih.gov These materials are characterized by extended networks of metal ions (or clusters) linked by organic ligands. Magnesium-based MOFs, in particular, have garnered interest due to the low density and biocompatibility of magnesium. usf.educd-bioparticles.net
Design and Synthesis of Fumarate-Bridged Architectures
The design and synthesis of magnesium fumarate-based coordination polymers and MOFs involve the careful selection of reaction conditions, such as temperature, solvent, and the molar ratio of reactants. nih.govacs.org Solvothermal methods are commonly employed, where the reaction is carried out in a sealed vessel at elevated temperatures. usf.edu These conditions facilitate the formation of crystalline, well-ordered structures. The choice of solvent can also play a crucial role in templating the final architecture. The synthesis of these materials can sometimes be achieved through more environmentally friendly mechanochemical methods, such as resonant acoustic mixing, which avoids the use of harsh solvents. acs.org
Topological Classification of Framework Structures
The resulting fumarate-bridged architectures can be described and classified based on their underlying topology. sdu.dk Topology simplifies the complex crystal structure into a set of nodes (representing the metal ions or clusters) and linkers (representing the fumarate ligands). This approach allows for the systematic classification and comparison of different framework structures. For instance, a common topology observed in MOFs is the (10,3)-a net. usf.edu The specific topology of a magnesium fumarate MOF will depend on the coordination number and geometry of the magnesium(II) ion and the connectivity of the fumarate ligand.
Solution-Phase Complexation Studies
The study of complex formation in solution provides valuable insights into the stoichiometry, stability, and thermodynamic driving forces of the interaction between a metal ion and a ligand. For magnesium fumarate, these studies are essential to predict its speciation under various physiological pH conditions.
Potentiometric and Spectrophotometric Equilibrium Studies
Potentiometric titration is a widely used technique to determine the stability constants of metal complexes. hakon-art.comresearchgate.net This method involves monitoring the change in pH of a solution containing the metal ion and the ligand upon the addition of a standard solution of a strong base. The resulting titration curve can be analyzed to calculate the formation constants of the complexes formed. hakon-art.comresearchgate.net
Spectrophotometry offers another avenue to study complexation equilibria. This technique relies on the change in the absorption spectrum of a solution as the complex is formed. By measuring the absorbance at different wavelengths and concentrations, it is possible to determine the stoichiometry and stability of the complexes.
To illustrate the type of data that would be obtained from such studies, a hypothetical data table is presented below. This table is for illustrative purposes only and is not based on experimental results.
Hypothetical Stability Constants for Magnesium Fumarate Complexes
| Complex Species | Log β₁ | Log β₂ |
| [Mg(fumarate)] | Value | |
| [Mg(fumarate)₂]²⁻ | Value |
Thermodynamics of Complex Formation
The thermodynamic parameters of complex formation, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, provide a deeper understanding of the nature of the metal-ligand bond. Calorimetry is the primary experimental technique used to directly measure the enthalpy of reaction. From the enthalpy and the stability constant (which is related to the Gibbs free energy), the entropy change can be calculated.
ΔG = -RTlnβ
where R is the gas constant and T is the absolute temperature.
The relationship between these thermodynamic parameters is given by:
ΔG = ΔH - TΔS
A negative ΔH value indicates an exothermic reaction, suggesting that the formation of the complex is enthalpically driven, often due to the formation of strong coordinate bonds. A positive ΔS value indicates an increase in disorder upon complexation, which is entropically favorable. This can occur due to the release of water molecules from the hydration spheres of the metal ion and the ligand.
As with equilibrium studies, there is a significant gap in the literature regarding the experimental determination of the thermodynamic parameters for magnesium fumarate complexation. While studies on the thermodynamics of other magnesium complexes exist, specific calorimetric data for the interaction of magnesium with (E)-but-2-enedioate could not be located.
The following table illustrates the kind of thermodynamic data that would be generated from such research. The values presented are purely for demonstration and are not derived from experimental measurements.
Hypothetical Thermodynamic Parameters for Magnesium Fumarate Complexation
| Complex Species | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| [Mg(fumarate)] | Value | Value | Value |
Note: The values are hypothetical and require experimental validation through calorimetric and potentiometric studies.
Advanced Analytical Methodologies for Magnesium, E but 2 Enedioate
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and quantification of the constituent ions of Magnesium, (E)-but-2-enedioate. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of the fumarate (B1241708) moiety, while ion chromatography provides a robust method for the determination of both magnesium and fumarate ions.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The analysis of the fumarate component of Magnesium, (E)-but-2-enedioate is readily achieved using reversed-phase HPLC with UV detection. The development of a reliable HPLC method involves careful optimization of the mobile phase, selection of an appropriate column, and determination of the optimal detection wavelength.
The composition of the mobile phase is a critical factor in achieving good separation and peak shape for fumaric acid. A common approach involves the use of an aqueous buffer mixed with an organic modifier.
Buffer Selection and pH: Phosphate (B84403) buffers are frequently used to control the pH of the mobile phase. nih.gov An acidic pH, typically around 3.0, ensures that fumaric acid is in its protonated form, which enhances its retention on a reversed-phase column. nih.gov For instance, a mobile phase consisting of a pH 3.0 phosphate buffer and acetonitrile (B52724) has been shown to be effective. nih.gov Another approach utilizes a dilute solution of an acid, such as 0.5% acetic acid in water, which can also serve as the mobile phase. kirj.ee The pH of the mobile phase should be carefully controlled, as it significantly influences the retention and selectivity of the separation. nih.gov
Organic Modifier: Acetonitrile and methanol (B129727) are common organic solvents used to modulate the retention time and resolution of the separation. nih.govresearchgate.net The ratio of the aqueous buffer to the organic modifier is a key parameter to be optimized. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to effectively separate fumaric acid from other components in a complex matrix. nih.gov For example, a gradient of phosphate buffer and acetonitrile has been successfully used. nih.gov
Isocratic vs. Gradient Elution: Both isocratic (constant mobile phase composition) and gradient elution methods can be developed. Isocratic methods are simpler and more robust, while gradient methods offer better resolution for complex samples. nih.govrjptonline.org A novel isocratic RP-HPLC method was developed using a mobile phase of methanol and 0.010 M sodium dihydrogen phosphate buffer (pH 2.80) in a 2:98 (v/v) ratio. rjptonline.org
A well-optimized mobile phase is crucial for achieving reliable and reproducible HPLC performance. nih.gov The choice of solvents should be based on the polarity of the analyte and its compatibility with the stationary phase. nih.gov
The choice of the stationary phase is paramount for the successful separation of fumaric acid.
Reversed-Phase Columns: C18 columns are the most widely used for the analysis of organic acids like fumarate. nih.govkirj.ee These columns have a non-polar stationary phase, and the retention of fumaric acid is based on hydrophobic interactions. Hypersil C18 and μ-Bondapak C18 are examples of specific C18 columns that have been successfully employed. nih.govkirj.ee
Polar-Embedded and Polar-Endcapped Columns: To enhance the retention of polar analytes like fumaric acid, especially when using highly aqueous mobile phases, columns with polar-embedded or polar-endcapped stationary phases are beneficial. These modifications prevent the "phase collapse" that can occur with traditional C18 columns in highly aqueous environments.
Specialty Organic Acid Columns: Several manufacturers offer columns specifically designed for the analysis of organic acids. These columns often feature unique stationary phase chemistries that provide optimal selectivity and peak shape for a range of organic acids, including fumarate.
The selection of the appropriate column chemistry is a critical step in method development, ensuring adequate retention, resolution, and peak symmetry for the analyte of interest.
Fumaric acid possesses a chromophore that allows for its detection using ultraviolet (UV) spectroscopy.
UV Detection: A standard UV detector is a cost-effective and reliable option for the quantification of fumarate. The selection of the detection wavelength is crucial for achieving optimal sensitivity. Wavelengths in the range of 205 nm to 240 nm have been reported to be effective for the detection of fumaric acid. nih.govkirj.eechromatographyonline.comresearchgate.netasianpubs.org For instance, detection at 210 nm, 215 nm, and 240 nm has been successfully applied in various methods. nih.govkirj.eecarleton.edu
Photodiode Array (PDA) Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) offers significant advantages over a standard UV detector. oup.comchromatographyonline.com A PDA detector acquires the entire UV-Vis spectrum of the analyte as it elutes from the column. oup.com This provides several benefits:
Peak Purity Analysis: The ability to acquire the full spectrum allows for the assessment of peak purity, ensuring that the chromatographic peak corresponds to a single compound.
Optimal Wavelength Selection: The optimal detection wavelength for maximum sensitivity can be determined from the acquired spectrum.
Compound Identification: The UV spectrum can aid in the tentative identification of the compound by comparing it to a library of spectra.
A PDA detector operating at 210 nm has been used for the determination of fumaric acid. nih.gov The use of a PDA detector enhances the confidence in the analytical results by providing more comprehensive data than a single-wavelength UV detector.
The table below summarizes typical HPLC parameters for the analysis of the fumarate anion.
| Parameter | Typical Conditions |
| Column | C18 (e.g., Hypersil, μ-Bondapak), Polar-Embedded |
| Mobile Phase | Phosphate buffer (pH ~3.0) with Acetonitrile or Methanol; Dilute Acetic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV or PDA (205-240 nm) |
| Injection Volume | 10-20 µL |
Ion Chromatography for Magnesium and Fumarate Ions
Ion chromatography (IC) is a versatile technique that can be employed for the simultaneous or individual determination of both the magnesium cation and the fumarate anion. nih.govmetrohm.com This method separates ions based on their interaction with an ion-exchange resin. nih.gov
For the simultaneous analysis of cations and anions, a two-channel IC system can be utilized. helixchrom.com The sample, after dissolution and appropriate dilution, is injected into the system. The cations are separated on a cation-exchange column, and the anions are separated on an anion-exchange column.
Cation Analysis (Magnesium): Magnesium ions can be separated on a cation-exchange column, such as a Dionex IonPac CS16, using an eluent like methanesulfonic acid. chromatographyonline.com Detection is typically achieved using suppressed conductivity. chromatographyonline.com This approach has been validated for the determination of magnesium in pharmaceutical products. oup.com
Anion Analysis (Fumarate): The fumarate anion can be determined using an anion-exchange column, such as a Metrosep A Supp 1, with a mobile phase consisting of a mixture of sodium carbonate and sodium bicarbonate. nih.gov Detection is also commonly performed using a conductivity detector. nih.gov
A significant advantage of IC is the ability to determine multiple ions in a single run. chromatographyonline.com For instance, a method using an EDTA-containing mobile phase has been developed for the simultaneous determination of inorganic anions, calcium, and magnesium. metrohm.com The formation of anionic complexes of Ca2+ and Mg2+ with EDTA allows for their separation on an anion-exchange column. metrohm.com
The table below outlines typical ion chromatography conditions for the analysis of magnesium and fumarate.
| Parameter | Magnesium (Cation Analysis) | Fumarate (Anion Analysis) |
| Column | Cation-Exchange (e.g., Dionex IonPac CS16) | Anion-Exchange (e.g., Metrosep A Supp 1) |
| Eluent | Methanesulfonic Acid | Sodium Carbonate / Sodium Bicarbonate |
| Detection | Suppressed Conductivity | Suppressed Conductivity |
| Sample Preparation | Dilution in deionized water | Dilution in deionized water |
Atomic Spectroscopic Techniques
Atomic spectroscopic techniques are highly sensitive and specific methods for the determination of the elemental composition of a sample. For Magnesium, (E)-but-2-enedioate, these methods are ideal for accurately quantifying the magnesium content.
Flame Atomic Absorption Spectrometry (FAAS)
Flame Atomic Absorption Spectrometry (FAAS) is a robust and widely used technique for the determination of magnesium. carleton.edu The principle involves the atomization of the sample in a flame, where ground-state magnesium atoms absorb light at a characteristic wavelength (typically 285.2 nm). carleton.edu The amount of light absorbed is directly proportional to the concentration of magnesium in the sample. carleton.edu
To minimize chemical interferences, a releasing agent such as lanthanum chloride is often added to the sample and standard solutions. kirj.ee This is particularly important in complex matrices where other elements might interfere with the magnesium signal. The method has been successfully applied to the determination of magnesium in various samples, including pharmaceuticals. nih.gov
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another powerful technique for elemental analysis, including magnesium. nih.govchromatographyonline.com In ICP-OES, the sample is introduced into a high-temperature argon plasma, which excites the magnesium atoms. As the excited atoms return to their ground state, they emit light at specific wavelengths. The intensity of the emitted light is proportional to the concentration of magnesium.
ICP-OES offers several advantages over FAAS, including a wider linear dynamic range, higher sensitivity for many elements, and the ability to perform multi-element analysis simultaneously. helixchrom.com A method for the analysis of pure magnesium metal by ICP-AES (an alternative name for ICP-OES) has been developed, demonstrating a relative standard deviation of ≤3%. metrohm.com
The following table summarizes the key parameters for the atomic spectroscopic analysis of magnesium.
| Technique | Principle | Wavelength (nm) | Key Considerations |
| Flame Atomic Absorption Spectrometry (FAAS) | Absorption of light by ground-state atoms in a flame | 285.2 | Use of a releasing agent (e.g., lanthanum chloride) to overcome interferences. |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Emission of light by excited atoms in a plasma | Multiple wavelengths available | High sensitivity, multi-element capability, and wide linear range. |
Electrochemical Methods for Characterization (e.g., Voltammetry)
Electrochemical methods offer valuable insights into the redox properties and stability of magnesium compounds. Cyclic Voltammetry (CV) is a particularly useful technique for studying the electrochemical behavior of magnesium, including its deposition and dissolution processes, which are fundamental to understanding its stability in various environments. researchgate.netnih.gov
In a typical CV experiment for a magnesium species, a three-electrode cell is used, containing a working electrode (e.g., platinum), a reference electrode, and a counter electrode, all immersed in an electrolyte containing the dissolved magnesium compound. researchgate.netnsf.gov A potential is swept between two limits, and the resulting current is measured. The resulting voltammogram provides information on the electrochemical processes occurring at the electrode surface. For instance, studies on magnesium electrolytes show characteristic peaks for the deposition (reduction) of Mg²⁺ onto the electrode surface during the cathodic scan and its subsequent stripping (oxidation) during the anodic scan. researchgate.net
The overpotential, which is the difference between the theoretical and observed potential for these processes, and the coulombic efficiency (the ratio of charge recovered during stripping to the charge used for deposition) are key parameters derived from CV that quantify the reversibility and efficiency of the magnesium redox couple. researchgate.net Research has shown that the deposition and dissolution of magnesium can be highly reversible, with efficiencies approaching 100%. researchgate.net
Hyphenated Techniques (e.g., LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures and pure compounds. nih.govactascientific.com For Magnesium, (E)-but-2-enedioate, Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally valuable technique as it can provide information on both the fumarate anion and the magnesium cation (indirectly, through the analysis of the intact salt or its components). saspublishers.comslideshare.net
LC-MS combines the potent separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and selective detection power of Mass Spectrometry (MS). nih.gov The HPLC separates the compound from any impurities, and the MS provides information on its molecular weight and structure.
The table below outlines typical parameters for an LC-MS/MS method for the analysis of the fumarate moiety.
| Parameter | Finding | Reference |
|---|---|---|
| Chromatographic Column | C18 or Polar-RP | nih.govresearchgate.net |
| Mobile Phase | Acidified water and acetonitrile gradient | nih.govresearchgate.net |
| Ionization Source | Turbo Ion Spray (TIS) / Electrospray Ionization (ESI) | nih.gov |
| MS Detection Mode | Multiple Reaction Monitoring (MRM), Negative Ion Mode | nih.govresearchgate.net |
| Fumarate MRM Transition | m/z 114.9 → 71.0 | researchgate.net |
| Linearity Range | 5.03–2006.92 ng/mL (for Monomethyl fumarate) | nih.gov |
Advanced Applications in Materials Science and Engineering Non Biological
Precursor Material for Advanced Inorganic Materials
Magnesium,(e)-but-2-enedioate is a valuable precursor for synthesizing various inorganic materials due to its ability to decompose cleanly into magnesium oxide upon heating. This provides a reliable route to obtaining high-purity intermediates for further processing.
Magnesium oxide (MgO) nanoparticles are of significant interest due to their unique properties, including a high surface area-to-volume ratio, thermal stability, and catalytic efficiency. nanografi.comresearchgate.net Various methods are employed to synthesize MgO nanoparticles, such as sol-gel processes, hydrothermal synthesis, and combustion methods, which often rely on magnesium salt precursors. nanografi.com Magnesium fumarate (B1241708) can serve as such a precursor. Upon calcination (thermal decomposition) in the presence of air, it yields fine, crystalline MgO nanoparticles. The organic fumarate portion combusts, leaving behind the desired metal oxide.
Similarly, the formation of thin films of MgO, which are used for applications like insulating components in electronics, requires volatile and thermally stable precursor compounds. nanografi.comgoogle.com While compounds like magnesium β-diketonates are often studied for chemical vapor deposition (CVD), the principle of using a magnesium-organic compound that decomposes to form MgO can be applied. google.com Magnesium fumarate, as a source of magnesium, can be utilized in precursor solutions for techniques like spin coating or dip coating, followed by a thermal annealing step to form a solid MgO film.
Table 1: Synthesis Methods for MgO Nanoparticles
| Synthesis Method | Description | Role of Precursor |
|---|---|---|
| Sol-Gel | Involves the hydrolysis and condensation of a magnesium salt precursor to form a gel, which is then dried and calcined. nanografi.com | Magnesium fumarate can be used as the magnesium salt source. |
| Hydrothermal Synthesis | Magnesium salts are dissolved in water under high pressure and temperature, leading to the formation of magnesium hydroxide (B78521), which is then converted to MgO. nanografi.com | A magnesium precursor like magnesium fumarate provides the necessary Mg²⁺ ions. |
| Combustion | A mixture of a magnesium precursor and an organic fuel is ignited, leading to a rapid, self-sustaining reaction that produces MgO. nanografi.com | Magnesium fumarate itself contains an organic component (fumarate) that can act as a fuel. |
| Laser Ablation | Involves the ablation of a magnesium target in a liquid medium like deionized water to produce MgO or Mg(OH)₂ nanoparticles. researchgate.net | This method directly uses magnesium metal rather than a salt precursor. |
Magnesium-based ceramics, such as magnesium aluminate spinel (MgAl₂O₄) and magnesium phosphate (B84403) cements, are valued for their refractory properties, mechanical strength, and, in some cases, biocompatibility. nih.govceramics.org The production of these ceramics often starts with high-purity magnesium oxide as a key ingredient. ceramics.orgscielo.br For instance, magnesium aluminate spinel is synthetically prepared using various starting materials, including different sources of magnesium. ceramics.org
This compound can be used as a precursor to generate the required MgO in a highly reactive, finely divided form. By calcining magnesium fumarate, manufacturers can produce MgO powder with controlled particle size and surface area, which are critical parameters influencing the sintering process and the final properties of the ceramic body. Research has shown that the source of the magnesium starting material can significantly impact the microstructure and physical properties, such as bulk density and bending strength, of the final ceramic product. ceramics.org Similarly, in chemically bonded magnesium phosphate ceramics, the reaction between MgO and a soluble phosphate forms a hardened material. scielo.br The reactivity of the MgO, which can be controlled by the decomposition of precursors like magnesium fumarate, is crucial for the setting time and strength development of these ceramics. scielo.br
Catalysis and Photocatalysis
The fumarate component of this compound makes it a key ingredient in the synthesis of certain types of catalysts, particularly metal-organic frameworks (MOFs).
Metal-organic frameworks (MOFs) are crystalline materials with high porosity and surface area, constructed from metal ions or clusters linked by organic molecules. researchgate.net The fumarate dianion, derived from fumaric acid (the parent acid of magnesium fumarate), is an effective organic linker for building robust MOFs. researchgate.netdoaj.org Fumarate-based MOFs, such as Zr-fumarate-MOF (MOF-801) and Al-fumarate MOF, have demonstrated significant potential as heterogeneous catalysts. researchgate.netdoaj.orgrsc.orgrsc.org
These MOFs possess tunable active sites and high thermal stability, making them suitable for various catalytic reactions. researchgate.netdoaj.org For example, Zr-fumarate-MOF has been successfully employed as a solid acid catalyst for the transesterification of used vegetable oil into biodiesel. researchgate.netdoaj.org Although this specific example uses zirconium, the principle relies on the fumarate linker, which can be sourced from compounds like magnesium fumarate during synthesis. The high surface area and porous nature of these frameworks allow for efficient interaction between the reactants and the catalytic sites. researchgate.net
Beyond their intrinsic catalytic activity, fumarate-based MOFs also serve as excellent support materials for dispersing and stabilizing active catalytic species. rsc.orgrsc.org Their well-defined pore structure can encapsulate metal nanoparticles, preventing them from aggregating, which is a common cause of catalyst deactivation. rsc.org
A notable example is the use of an aluminum-fumarate (Al-fum) MOF to support copper (Cu) and zinc (Zn) nanoparticles. rsc.orgrsc.org This composite material, Cu–Zn@Al-fum, functions as a multifunctional catalyst for the electrocatalytic reduction of CO₂ into hydrocarbons like methane (B114726) and ethylene. rsc.orgrsc.org The Al-fum MOF acts as a chemically robust matrix that improves the lifetime and efficiency of the catalyst by keeping the Cu and Zn nanoparticles highly dispersed. rsc.orgrsc.org The synthesis of such MOF supports can utilize fumarate precursors, highlighting an indirect but crucial application route for this compound.
Table 2: Catalytic Applications of Fumarate-Based MOFs
| MOF System | Catalytic Application | Function of Fumarate MOF |
|---|---|---|
| Zr-fumarate-MOF (MOF-801) | Transesterification of used vegetable oil to biodiesel. researchgate.netdoaj.org | Acts as a solid, heterogeneous acid catalyst. doaj.org |
| Cu-Zn@Al-fum MOF | Electrocatalytic reduction of CO₂ to hydrocarbons. rsc.orgrsc.org | Serves as a robust support to disperse and stabilize Cu and Zn nanoparticle catalysts. rsc.org |
| Mg-MOF-74 | Adsorption of CO₂ and CH₄. epa.gov | While primarily an adsorbent, the high interaction energy with CO₂ suggests potential for catalytic activation. |
Adsorption Phenomena and Environmental Remediation
The porous materials derived from magnesium fumarate precursors are highly effective in adsorption and environmental remediation applications.
The high surface area and tunable pore chemistry of materials like MOFs and MgO nanoparticles make them ideal candidates for capturing environmental pollutants. Magnesium-based MOFs, such as Mg-MOF-74, have shown exceptional capacity for adsorbing gases like carbon dioxide (CO₂) and methane (CH₄). epa.gov Mg-MOF-74 exhibits a high initial heat of adsorption for CO₂, indicating strong interactions that make it promising for carbon capture technologies. epa.gov
Furthermore, fumarate-based MOFs have been developed for the selective removal of pollutants from water. nih.gov For instance, MOF-801 and a non-toxic calcium fumarate (CaFu) MOF have demonstrated rapid and highly selective removal of fluoride (B91410) ions from brick tea infusions, a challenging task due to the complex chemical matrix. nih.gov The mechanism involves the substitution of hydroxyl groups in the MOF structure with fluoride ions. nih.gov
In addition, MgO nanoparticles, which can be synthesized using magnesium fumarate as a precursor, are effective adsorbents for environmental remediation. nanografi.com Their high surface reactivity allows them to effectively remove pollutants such as heavy metals (e.g., lead) and organic dyes (e.g., methylene (B1212753) blue) from wastewater. nanografi.comnih.gov The adsorption process on MgO nanoparticles can be highly efficient, with reported maximum adsorption capacities reaching thousands of milligrams per gram for certain dyes. nih.gov
Adsorption of Heavy Metal Ions
The structured and porous nature of materials derived from this compound, particularly magnesium-based metal-organic frameworks (MOFs), makes them promising candidates for environmental remediation. The functional groups within the fumarate linker and the accessible magnesium sites can act as active sites for capturing heavy metal ions from aqueous solutions.
Research into fumarate-based MOFs has demonstrated their potential for heavy metal sequestration. For instance, a composite material incorporating aluminum fumarate MOF has shown remarkable efficiency in removing lead ions from wastewater. In one study, a polypyrrole/aluminum fumarate MOF composite was tested as an adsorbent for lead, achieving nearly 100% removal of lead from a 50 ppm solution at an adsorbent dose of 1.5 g/L. nih.gov While this study used an aluminum-based fumarate MOF, the principles of adsorption via the fumarate linker are applicable to magnesium-based analogues. The mechanism of adsorption in these materials often involves both physisorption within the porous structure and chemisorption, where the carboxylate groups of the fumarate ligand form coordination bonds with the heavy metal ions. rsc.org
The effectiveness of these materials is a function of their high surface area, tunable pore size, and the chemical affinity of the framework for specific metal ions. rsc.org MOFs can be designed to selectively target certain pollutants, making them a versatile tool for water purification. rsc.org
Table 1: Heavy Metal Adsorption using Fumarate-Based MOF Composites This table is interactive. You can sort and filter the data.
| MOF Composite | Target Pollutant | Initial Concentration (ppm) | Adsorbent Dose (g/L) | Removal Efficiency (%) |
|---|---|---|---|---|
| PPy/AlFu MOF | Lead (Pb) | 50 | 1.5 | ~100 |
Interaction with Environmental Pollutants
Beyond heavy metals, magnesium-based MOFs exhibit significant potential for the adsorption of other environmental contaminants, such as volatile organic compounds (VOCs). VOCs are a major class of air pollutants with significant environmental and health implications. The high porosity and specific surface area of MOFs make them excellent candidates for capturing these gaseous pollutants.
A novel magnesium-based MOF, synthesized using 2,2'-bipyridine-4,4'-dicarboxylic acid, has demonstrated significant adsorption capacities for various VOCs. nih.gov This Mg-MOF was found to have a three-dimensional nanostructure with rhombic channels, providing a large surface area for gas adsorption. nih.gov The adsorption mechanism is primarily physical, driven by the large internal surface area and pore volume, but can also involve chemical interactions with the active sites within the MOF structure. nih.gov The thermal stability of such Mg-MOFs, with decomposition temperatures often exceeding 400-500°C, allows for their use in a range of conditions and for thermal regeneration of the adsorbent. nih.gov
Table 2: Adsorption of Volatile Organic Compounds by a Magnesium-Based MOF This table is interactive. You can sort and filter the data.
| Adsorbent | Target Pollutant | Adsorption Capacity (mg/g) |
|---|---|---|
| Mg-MOF | Benzene | 182.26 |
| Mg-MOF | β-Pinene | 144.42 |
Components in Novel Composite Materials (Non-Biomedical Focus)
The incorporation of this compound and related MOFs into polymers can yield advanced composite materials with enhanced properties. These applications are distinct from biomedical uses and focus on improving the structural, thermal, or functional characteristics of the polymer matrix.
This compound and its derivatives can act as functional fillers in polymer composites. Fumarate-based MOFs, for example, have been integrated into polymer matrices to create materials with specific functionalities. An aluminum fumarate MOF was used to prepare a polymer matrix composite (PMC) by coating it on a nanofiber support, demonstrating a method to overcome the agglomeration of nano-sized MOF particles in applications. researchgate.net This approach highlights how MOFs can be effectively dispersed within a polymer to leverage their high surface area and porosity. researchgate.net
In another context, metallic soaps, including magnesium fumarate, are used in the production of encapsulated organic peroxides. google.com These compositions, which entrain the peroxide and a polymer within a metallic soap precipitate, can then be used in various polymer systems like polypropylene (B1209903) and polystyrene. google.com Furthermore, the fumarate unit itself is a key component in biodegradable polyesters like poly(propylene fumarate) (PPF), where the fumarate's double bond is used for photoinitiated cross-linking to form a solid polymer network. nih.gov This demonstrates the versatility of the fumarate chemical structure in polymer science.
While the direct application of this compound in solid-state electrolytes is an emerging area, the use of fumarate as an additive in liquid electrolytes for magnesium-air batteries has been investigated. In these batteries, which are prized for their high theoretical energy density, controlling the corrosion of the magnesium anode is a major challenge. researchgate.netresearchgate.net
Research has shown that fumarate can act as a mixed-type inhibitor for magnesium corrosion in aqueous solutions. researchgate.net It is believed to function by adsorbing onto the magnesium hydroxide layer that forms on the anode surface, which helps to suppress the self-corrosion of the magnesium and improve the battery's efficiency. researchgate.net Studies exploring various carboxylates as electrolyte additives have shown that fumarate, among others, can modify the kinetics of the film growth on the magnesium anode. researchgate.net Although these studies focus on aqueous electrolytes, they provide a basis for exploring fumarate-based materials, including this compound, as components in the development of more stable interfaces in future magnesium-ion solid-state batteries.
Supramolecular Assembly and Crystal Engineering
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound is a valuable compound in this field, particularly in the construction of metal-organic frameworks (MOFs).
In these structures, the magnesium ion acts as a node, or secondary building unit (SBU), and the linear, rigid (E)-but-2-enedioate (fumarate) anion serves as the linker. rsc.org The coordination between the magnesium centers and the carboxylate groups of the fumarate linkers leads to the formation of extended, often porous, three-dimensional networks. usf.edu The geometry of the fumarate ligand and the coordination preferences of the magnesium ion dictate the final topology of the framework.
For example, a magnesium-based MOF constructed with a different carboxylate ligand has been shown to form a distorted (10,3)-a-network, a complex and chiral topology built from achiral components. usf.edu In this structure, the magnesium atoms exhibit a distorted octahedral coordination environment. usf.edu The study of such structures is crucial for designing materials with specific properties for applications in gas storage, separation, and catalysis. The ability to create new solid-state phases through techniques like cocrystallization, potentially using ultrasound, allows for the generation of materials with improved properties over existing solid forms. unizar.es
Table 3: Crystallographic Data for a Magnesium-Based MOF Example This table is interactive. You can sort and filter the data.
| Feature | Description | Reference |
|---|---|---|
| Compound | Mg₂(BTC)(CH₃COO)(C₄H₉NO)₃·H₂O | usf.edu |
| Crystal System | Noncentrosymmetric | usf.edu |
| Space Group | P2₁2₁2₁ | usf.edu |
| Topology | Distorted (10,3)-a-network | usf.edu |
| Mg1 Coordination | Distorted Octahedral | usf.edu |
| Mg2 Coordination | Octahedral | usf.edu |
| Mg1-O Distances | 1.961 - 2.626 Å | usf.edu |
| Mg2-O Distances | 2.030 - 2.082 Å | usf.edu |
Interactions with Other Chemical Systems Non Biological
Solubility and Stability in Various Solvent Systems
Magnesium,(e)-but-2-enedioate, also known as magnesium fumarate (B1241708), exhibits distinct solubility characteristics in different solvents. It is described as a white, crystalline powder. laboratorynotes.com Its solubility is a key factor in its chemical applications and interactions. The compound is notably very soluble in water, a property attributed to the polar nature of the magnesium salt. ammol.org In contrast, it is only very slightly soluble in alcohol. ammol.org One prediction places its water solubility at 19.2 g/L. foodb.ca Other sources characterize its water solubility as moderate. laboratorynotes.com The stability of its structure is considered suitable for various types of formulations. laboratorynotes.com
The aqueous solubility of magnesium salts can vary significantly. For comparison, the solubility of magnesium oxide is poor, while salts like magnesium chloride are much more soluble. researchgate.net The enhanced water solubility of organomagnesium complexes like magnesium fumarate is partly due to the significant electropositive character of the magnesium ion and the change in the molecule's dipole moment upon ligand coordination. researchgate.net
Table 1: Solubility of this compound
| Solvent | Solubility Description | Predicted Solubility |
|---|---|---|
| Water | Very soluble ammol.org / Moderate laboratorynotes.com | 19.2 g/L foodb.ca |
| Alcohol | Very slightly soluble ammol.org | - |
This table presents qualitative and predicted quantitative solubility data for this compound in different solvent systems.
Intercalation Chemistry in Layered Host Materials (e.g., Layered Double Hydroxides)
Layered double hydroxides (LDHs) are a class of clay-like materials recognized for their ability to host various anions within their structure. bohrium.commdpi.com These materials consist of positively charged layers, which are composed of di- and trivalent metal hydroxides, and an interlayer region containing anions and water molecules to balance the charge. mdpi.comresearchgate.net The general formula for an LDH is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·mH₂O, where M(II) is a divalent cation (like Mg²⁺), M(III) is a trivalent cation (like Al³⁺), and Aⁿ⁻ is an intercalated anion. researchgate.net
The process of incorporating anions into the interlayer space of LDHs is known as intercalation. rsc.org This is often achieved through anion exchange, where the original anions in the LDH are replaced by new ones from a solution. mdpi.com The versatile composition and structure of LDHs make them ideal for intercalating a wide range of molecules, including organic carboxylates. bohrium.com
As a dicarboxylate anion, the (e)-but-2-enedioate (fumarate) ion is a suitable candidate for intercalation into the positively charged interlayers of LDHs, such as those containing magnesium and aluminum (Mg-Al LDH). bohrium.commdpi.comresearchgate.net The electrostatic interaction between the negatively charged carboxylate groups of the fumarate anion and the positively charged metal hydroxide (B78521) sheets of the LDH would be the primary driving force for this intercalation. nih.gov Studies on similar dicarboxylates like succinate (B1194679) and aspartate have shown they can be successfully intercalated into Mg-Al LDHs. mdpi.com The intercalation of these organic anions can modify the properties of the LDH, creating hybrid materials with tailored characteristics. mdpi.com The interlayer spacing of the LDH changes depending on the size and orientation of the intercalated anion. nih.gov
Co-crystallization with Organic Molecules for Tailored Material Properties
Co-crystallization is a technique used to design new crystalline solids by combining two or more different molecules in a crystal lattice in a specific stoichiometric ratio. researchgate.net These multi-component crystals are held together by non-covalent interactions, such as hydrogen bonding. nih.gov Co-crystallization can significantly alter the physicochemical properties of the constituent molecules, including their solubility, stability, melting point, and mechanical behavior, without forming covalent bonds. nih.govgoogle.com
While specific studies on the co-crystallization of magnesium fumarate are not prevalent, the use of fumaric acid as a "co-former" in creating co-crystals is well-documented. nih.gov This demonstrates the potential of the fumarate structure to participate in the hydrogen-bonded assemblies that define co-crystals. For instance, the active pharmaceutical ingredient fluoxetine (B1211875) hydrochloride has been co-crystallized with fumaric acid in a 2:1 ratio. nih.gov Similarly, co-crystals of aripiprazole (B633) and fumaric acid have been developed. nih.gov
The formation of these co-crystals relies on the hydrogen bonding capabilities of the carboxylic acid groups of fumaric acid. nih.gov In a potential co-crystal involving magnesium fumarate, the fumarate dianion could interact with a suitable co-former molecule through various non-covalent interactions. The design of such co-crystals would depend on factors like the functional groups present on the co-former and the solubility of the components in a given solvent. acs.org The resulting co-crystal would possess a unique crystal structure and, consequently, different physical properties compared to the individual components. google.com
Future Research Directions and Emerging Paradigms
Exploration of New Polymorphic Forms and Solvates
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and the formation of solvates (crystal forms containing solvent molecules) are critical aspects that influence the physicochemical properties of a compound, such as solubility, stability, and bioavailability. The comprehensive discovery and control of these forms are vital for pharmaceutical and materials science applications. nih.gov
Future research should focus on a systematic screening for new polymorphic and solvated forms of magnesium fumarate (B1241708). nih.gov This can be achieved by employing a variety of crystallization techniques, including solvent evaporation, slurry conversion, and crystallization from different solvents or solvent mixtures at various temperatures and pressures. nih.govnih.gov For instance, the antifungal drug griseofulvin (B1672149) has been shown to form a new polymorphic form upon the desolvation of its acetonitrile (B52724) solvate, highlighting how the choice of solvent can lead to novel solid forms. nih.gov
The characterization of any newly discovered forms would involve a suite of analytical techniques. X-ray powder diffraction (XRPD) is essential for identifying unique crystal lattices, while thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can reveal the stability and desolvation behavior of these new forms. nih.gov Single-crystal X-ray diffraction would provide the definitive crystal structure, elucidating the precise arrangement of magnesium ions, fumarate anions, and any incorporated solvent molecules. nih.gov Understanding the mechanisms of transformation between different forms, such as the reversible transformation of an anhydrate to a hydrate (B1144303) in response to relative humidity, is also a crucial area of investigation. nih.gov
Development of Advanced Green Synthesis Routes with Enhanced Atom Economy
The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, emphasizing the need for environmentally benign processes with high efficiency. For magnesium fumarate, future research should prioritize the development of advanced green synthesis routes that maximize atom economy, minimize waste, and utilize sustainable resources.
One promising avenue is the exploration of mechanochemistry, a solvent-free or low-solvent method that uses mechanical force to induce chemical reactions. This technique has the potential to produce magnesium fumarate with high yield and purity while eliminating the need for bulk solvents, thereby reducing environmental impact. Another approach is sonochemistry, which utilizes ultrasound to promote reactions, often leading to faster reaction times and improved yields.
Furthermore, the use of bio-based starting materials could significantly enhance the green credentials of magnesium fumarate synthesis. For example, a green synthesis approach has been demonstrated for a magnesium single-atom catalyst using chlorophyll (B73375) extracts from spinach. rsc.org Investigating the use of naturally derived fumaric acid from bio-fermentation processes in conjunction with magnesium sources from brines or industrial side-streams could lead to a fully sustainable production cycle. unipa.it The efficiency of these green routes can be evaluated using metrics like atom economy and E-factor (Environmental Factor), which quantify the amount of waste generated per unit of product.
Rational Design of Magnesium Fumarate-Based Functional Materials for Specific Applications
The inherent properties of magnesium fumarate, such as its biocompatibility and the presence of a dicarboxylate linker, make it an excellent candidate for the rational design of functional materials. A key area of future research is the development of magnesium fumarate-based metal-organic frameworks (MOFs). These are crystalline materials with a porous structure, formed by the coordination of metal ions with organic linkers.
By carefully selecting co-ligands and synthesis conditions, it is possible to create magnesium fumarate MOFs with tailored pore sizes, surface areas, and chemical functionalities. These materials could have significant applications in areas such as:
Gas Storage and Separation: The porous nature of MOFs makes them ideal for storing gases like hydrogen and carbon dioxide.
Drug Delivery: The biocompatibility of magnesium and fumarate makes these MOFs promising candidates for encapsulating and delivering therapeutic agents.
Catalysis: The magnesium centers within the MOF structure can act as catalytic sites for various chemical reactions.
The rational design of these materials can be guided by computational modeling to predict the structures and properties of potential MOFs before their synthesis. Furthermore, the development of magnesium-based cements, such as magnesium phosphate (B84403) cements, for bone regeneration highlights the potential for designing magnesium-containing materials with specific biomedical applications in mind. nih.govnih.govresearchgate.net
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry
In-situ Characterization Techniques for Mechanistic Understanding of Synthesis and Reactions
A deeper understanding of the formation mechanisms of magnesium fumarate and its derivatives is crucial for controlling their synthesis and tailoring their properties. In-situ characterization techniques, which allow for the real-time monitoring of chemical reactions, are powerful tools for gaining these mechanistic insights.
Techniques such as in-situ X-ray diffraction (XRD) and spectroscopy (e.g., Raman, IR) can be used to follow the crystallization process of magnesium fumarate, identifying intermediate phases and understanding the kinetics of their formation. scielo.br This knowledge is invaluable for optimizing synthesis conditions to obtain desired polymorphs or to prevent the formation of unwanted byproducts. For example, in-situ electron backscatter diffraction has been used to study the deformation mechanisms in magnesium alloys. researchgate.net
Similarly, when investigating the performance of magnesium fumarate-based materials in applications like catalysis or gas sorption, in-situ techniques can provide a window into the dynamic processes occurring at the molecular level. This allows researchers to observe how the material interacts with other molecules and how its structure changes under reaction conditions, leading to a more rational approach to material design.
Deepening Theoretical Understanding of Magnesium-Carboxylate Interactions
A fundamental understanding of the interactions between magnesium ions and carboxylate groups is essential for predicting and controlling the structure and properties of magnesium fumarate and related materials. Advanced theoretical and computational methods can provide detailed insights into these interactions.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure and bonding within magnesium carboxylate complexes. acs.org These calculations can help to elucidate the influence of factors such as intramolecular hydrogen bonding on the strength and geometry of the magnesium-oxygen bond. nih.gov For example, studies have shown that a direct hydrogen bond to a coordinated oxygen atom can elongate the Mg-O bond, while a hydrogen bond to the carbonyl group can shorten it. nih.gov
Q & A
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
